![molecular formula C14H20N2O2 B2732057 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione CAS No. 2380145-39-9](/img/structure/B2732057.png)
1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione
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Overview
Description
1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione, also known as CBMP, is a pyrazine derivative that has gained significant attention in recent years due to its potential applications in scientific research. CBMP is a white crystalline powder that is soluble in water and has a molecular weight of 318.4 g/mol. This compound has been synthesized by various methods and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has been found to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress. It has also been found to modulate various signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has been found to exhibit various biochemical and physiological effects. It has been found to protect against oxidative stress, inflammation, and cell death. 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has also been found to modulate various signaling pathways involved in these processes. Additionally, 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has been found to exhibit radioprotective effects, which make it a potential candidate for the treatment of radiation-induced damage.
Advantages and Limitations for Lab Experiments
1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione is also soluble in water, which makes it easy to use in aqueous solutions. However, 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has not been extensively studied in vivo, and its long-term effects are unknown.
Future Directions
There are several future directions for the study of 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione. One potential direction is the further investigation of its antioxidant and anti-inflammatory properties, as well as its potential use as a radioprotective agent. Another potential direction is the study of 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione in vivo, to determine its long-term effects and potential applications in the treatment of various diseases. Additionally, the development of new synthesis methods for 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione may lead to the discovery of new derivatives with enhanced properties.
Synthesis Methods
1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione can be synthesized using various methods, including the reaction of cyclobutylmethylamine with maleic anhydride in the presence of a catalyst. Another method involves the reaction of cyclobutylmethylamine with maleic acid in the presence of a dehydrating agent. The resulting product is then treated with hydrazine hydrate to yield 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
Scientific Research Applications
1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has been extensively studied for its potential applications in scientific research. It has been found to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione has also been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced damage.
properties
IUPAC Name |
1,4-bis(cyclobutylmethyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13-14(18)16(10-12-5-2-6-12)8-7-15(13)9-11-3-1-4-11/h7-8,11-12H,1-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIKLQHHBZRTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN(C(=O)C2=O)CC3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(cyclobutylmethyl)pyrazine-2,3-dione |
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